molecular formula C46H73ClN4O9 B1202422 Minopafant CAS No. 128420-61-1

Minopafant

Cat. No.: B1202422
CAS No.: 128420-61-1
M. Wt: 861.5 g/mol
InChI Key: IXRMFSBOHHRXSS-YPMTVOEDSA-N
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Preparation Methods

The synthesis of E-5880 involves several steps. The racemic form of E-5880 is prepared as follows :

    Esterification: 2-methoxy-1,3-propanediol is esterified with phenyl chlorocarbonate in pyridine to give a diester.

    Carbamate Formation: The diester is treated with 2-(aminomethyl)pyridine in refluxing chloroform, yielding a carbamate.

    Dicarbamate Formation: The carbamate is reacted with 4-hydroxypiperidine in refluxing chloroform to afford a dicarbamate.

    Tricarbamate Formation: The dicarbamate is treated with octadecyl isocyanate to give a tricarbamate.

    Acylation: The tricarbamate is acylated with 2-methoxybenzoyl chloride in pyridine to give a precursor.

    Final Treatment: The precursor is treated with ethyl iodide in excess at reflux temperature and submitted to an ion exchange resin.

The optically active ®-enantiomer is synthesized starting from L-mannitol .

Chemical Reactions Analysis

E-5880 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to yield different products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly involving its ester and carbamate groups.

Common reagents used in these reactions include phenyl chlorocarbonate, 2-(aminomethyl)pyridine, and 4-hydroxypiperidine . Major products formed from these reactions include various carbamate derivatives and the final tricarbamate structure .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying esterification and carbamate formation reactions.

    Biology: Its role as a platelet-activating factor antagonist makes it a valuable compound for studying platelet aggregation and related biological processes.

    Medicine: E-5880 has potential therapeutic applications in conditions where platelet-activating factor plays a role, such as inflammation and cardiovascular diseases.

    Industry: It can be used in the synthesis of other pharmacologically active compounds.

Mechanism of Action

E-5880 exerts its effects by antagonizing the platelet-activating factor. This involves binding to the platelet-activating factor receptor, thereby inhibiting its activity. This inhibition prevents platelet aggregation and reduces inflammation . The molecular targets include the platelet-activating factor receptor and associated signaling pathways .

Comparison with Similar Compounds

E-5880 is unique in its structure and mechanism of action compared to other platelet-activating factor antagonists. Similar compounds include:

    Ginkgolide B: Another platelet-activating factor antagonist, but with a different chemical structure.

    Lexipafant: Similar in function but differs in its synthetic route and chemical properties.

E-5880 stands out due to its specific synthetic pathway and the unique combination of ester and carbamate groups .

Properties

CAS No.

128420-61-1

Molecular Formula

C46H73ClN4O9

Molecular Weight

861.5 g/mol

IUPAC Name

[(2R)-3-[(1-ethylpyridin-1-ium-2-yl)methyl-(2-methoxybenzoyl)carbamoyl]oxy-2-methoxypropyl] 4-(octadecylcarbamoyloxy)piperidine-1-carboxylate;chloride

InChI

InChI=1S/C46H72N4O9.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-47-44(52)59-39-29-33-49(34-30-39)45(53)57-36-40(55-3)37-58-46(54)50(35-38-26-23-25-32-48(38)6-2)43(51)41-27-21-22-28-42(41)56-4;/h21-23,25-28,32,39-40H,5-20,24,29-31,33-37H2,1-4H3;1H/t40-;/m1./s1

InChI Key

IXRMFSBOHHRXSS-YPMTVOEDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OC[C@H](COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-]

SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OCC(COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OCC(COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-]

128420-61-1

Synonyms

1-ethyl-2-(N-(2-methoxy)benzoyl-N-(2-methoxy-3-(4-octadecylcarbamoyloxy)piperidinocarbonyloxypropyloxy)carbonyl)aminomethylpyridinium chloride
E 5880
E-5880

Origin of Product

United States

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